EN171

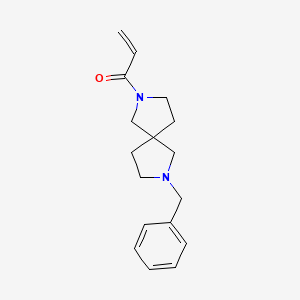

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(7-benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-16(20)19-11-9-17(14-19)8-10-18(13-17)12-15-6-4-3-5-7-15/h2-7H,1,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQVCQHCQMFBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(C1)CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of E171 (Titanium Dioxide) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of the food additive E171, which is composed of titanium dioxide (TiO2). E171 is a widely used white pigment in various consumer products, including foods, cosmetics, and pharmaceuticals.[1][2] Its composition as a mixture of micro- and nano-sized particles has prompted significant research into its characteristics and biological interactions, particularly concerning the nanoparticle fraction.[2][3][4] This document synthesizes key quantitative data, outlines common experimental protocols for characterization, and visualizes relevant pathways and workflows to support advanced research and development.

Core Physicochemical Properties of E171

The functional behavior and biological fate of E171 are dictated by a combination of its physical and chemical characteristics. While batches can vary, studies have established a general range for its key properties. The following tables summarize the quantitative data from multiple analyses.

Table 1: Particle Size and Distribution of E171

| Parameter | Value Range | Method(s) of Determination | Notes |

| Primary Particle Size | 60 - 300 nm[5][6][7] | Electron Microscopy (TEM, SEM) | Represents the size of individual, non-agglomerated particles. |

| Mean Primary Diameter | ~105 - 145 nm[1][8] | Electron Microscopy (TEM, SEM) | E171 is a polydisperse material with a broad size distribution.[3] |

| Nanoparticle Fraction (<100 nm) | 10% - 55% (by number)[3][5][6][7][9][10] | EM, spICP-MS, AF4-ICP-MS | A significant portion of E171 particles falls within the nanoscale definition.[2] |

| Hydrodynamic Diameter | 367 - 739 nm (in water/media)[11][12] | Dynamic Light Scattering (DLS) | Indicates the effective size in a liquid due to agglomeration and the solvent layer.[3][11] |

| Morphology | Non-uniform spherical or near-spherical[1][8] | Electron Microscopy (TEM, SEM) | Particles are often observed in aggregated or agglomerated clusters.[3][8] |

Table 2: Crystal Structure and Surface Properties of E171

| Parameter | Value / Description | Method(s) of Determination | Notes |

| Crystal Phase | Primarily Anatase; sometimes Rutile or a mixture[3][8][12][13][14] | X-Ray Diffraction (XRD), Raman Spectroscopy | The majority of food-grade TiO2 is the anatase crystal form.[3] Some studies report the rutile phase.[1] |

| Crystal System | Tetragonal[1] | X-Ray Diffraction (XRD) | Applies to both anatase and rutile phases. |

| Specific Surface Area (SSA) | 9.4 - 9.6 m²/g[12] | BET (Brunauer-Emmett-Teller) Analysis | A measure of the total surface area per unit of mass. |

| Zeta Potential | -23 mV to -35 mV (in water)[15][11] | Dynamic Light Scattering (DLS) / Electrophoretic Light Scattering | Negative values indicate surface charge and relative stability against aggregation in aqueous suspension. |

| Composition | Primarily Titanium Dioxide (TiO2)[14] | EDX, XPS | May contain trace elements like Aluminum (Al), Silicon (Si), and Phosphorus (P).[3][14] |

Experimental Protocols for Characterization

Accurate characterization of E171 requires a multi-technique approach. The following are summaries of standard methodologies used to determine the properties listed above.

Electron Microscopy (EM) for Size and Morphology

-

Principle: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) use electron beams to generate high-resolution images of nanoparticles, allowing direct measurement of primary particle size, shape, and aggregation state.[1][13][16]

-

Methodology Outline:

-

Sample Preparation: A dilute suspension of E171 is prepared in a suitable solvent (e.g., ultrapure water, ethanol) and sonicated to break up loose agglomerates.

-

Grid Loading: A small droplet of the dispersion is placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.

-

Imaging: The grid is loaded into the microscope, and images are captured at various magnifications to visualize the particles.

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the diameters of a statistically significant number of individual primary particles (e.g., >500) to generate a number-based size distribution.[15]

-

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Zeta Potential

-

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. These fluctuations are used to calculate the hydrodynamic diameter. The same instrument can often measure electrophoretic mobility to determine zeta potential, an indicator of colloidal stability.[11][12]

-

Methodology Outline:

-

Dispersion: E171 powder is dispersed in a filtered liquid medium (e.g., ultrapure water, cell culture medium) to a known concentration (e.g., 50 µg/mL).[17]

-

Measurement: The suspension is placed in a cuvette inside the DLS instrument (e.g., a Malvern Zetasizer).[11] The instrument measures the light scattering fluctuations at a controlled temperature (e.g., 25°C).

-

Analysis: The software's algorithm calculates the average hydrodynamic diameter and the polydispersity index (PDI). For zeta potential, an electric field is applied, and the particle velocity is measured to determine surface charge.[11]

-

X-Ray Diffraction (XRD) for Crystal Structure

-

Principle: XRD is a non-destructive technique used to identify the crystalline phases of a material. When a sample is irradiated with X-rays, the crystal lattice diffracts the rays at specific angles (2θ), creating a unique pattern for each crystal structure (e.g., anatase vs. rutile).[1][13][18]

-

Methodology Outline:

-

Sample Preparation: A dry powder sample of E171 is packed into a sample holder.

-

Data Acquisition: The sample is placed in a diffractometer and scanned over a range of 2θ angles (e.g., 20-80°) using a specific X-ray source (e.g., Cu-Kα radiation).[18]

-

Phase Identification: The resulting diffraction pattern is compared with standard reference patterns from a database (e.g., JCPDS) to identify the crystalline phases present.[1][18] For example, anatase shows a characteristic major peak at ~25.3°, while rutile's is at ~27.4°.[18][19]

-

Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[1]

-

BET Analysis for Specific Surface Area

-

Principle: The Brunauer-Emmett-Teller (BET) method determines the specific surface area of a solid material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface.[4][20][21]

-

Methodology Outline:

-

Degassing: The E171 powder sample is first heated under vacuum to remove any adsorbed contaminants from its surface. A minimum sample mass (e.g., 0.5 g) is required.[21]

-

Adsorption Analysis: The sample is cooled to cryogenic temperature (77 K) using liquid nitrogen.[20]

-

Isotherm Generation: Nitrogen gas is introduced to the sample at a series of controlled, increasing pressures. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.[22]

-

Calculation: The BET equation is applied to the linear portion of the isotherm to calculate the volume of gas required to form a monolayer on the surface, from which the total specific surface area is derived.[21]

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz DOT language provide clear visual representations of complex processes.

Caption: Experimental workflow for the physicochemical characterization of E171 nanoparticles.

Caption: Simplified signaling pathway of cellular response to E171 nanoparticle exposure.

Biological Interactions and Cellular Response

The physicochemical properties of E171 nanoparticles directly influence their biological activity. Upon ingestion, the nanoparticle fraction can interact with intestinal epithelial cells.[9] Studies using in vitro models like Caco-2 cells have shown that TiO2 nanoparticles can be internalized by cells through endocytic processes, which may be associated with the epidermal growth factor receptor (EGFR) signaling pathway.[23]

Following uptake, a key molecular initiating event is the generation of reactive oxygen species (ROS).[9][10] The semiconducting properties of TiO2 can lead to this increase in ROS, resulting in a state of oxidative stress.[9] This oxidative stress is a central mechanism that can trigger downstream adverse outcomes, including:

-

Inflammation: Oxidative stress can activate pro-inflammatory signaling pathways such as NF-κB, leading to the expression of inflammatory cytokines.[9][23][24]

-

Genotoxicity: ROS can cause direct damage to DNA, and studies have shown that E171 has the potential to induce DNA damage and chromosome damage.[10]

-

Organ Damage: Chronic exposure in animal models has been linked to damage in multiple organs, including the liver, kidney, and brain, potentially through mechanisms involving oxidative stress and inflammation.[25]

References

- 1. ijrpr.com [ijrpr.com]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. cot.food.gov.uk [cot.food.gov.uk]

- 4. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]

- 5. Characterization of titanium dioxide nanoparticles in food products: analytical methods to define nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Impact of the Food Additive Titanium Dioxide (E171) on Gut Microbiota-Host Interaction [frontiersin.org]

- 12. The food additive E171 and titanium dioxide nanoparticles indirectly alter the homeostasis of human intestinal epithelial cells in vitro - Environmental Science: Nano (RSC Publishing) DOI:10.1039/C8EN01188E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Transformation of Nano-Size Titanium Dioxide Particles in the Gastrointestinal Tract and Its Role in the Transfer of Nanoparticles through the Intestinal Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

- 20. solids-solutions.com [solids-solutions.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scispace.com [scispace.com]

- 23. Cellular Response to Titanium Dioxide Nanoparticles in Intestinal Epithelial Caco-2 Cells is Dependent on Endocytosis-Associated Structures and Mediated by EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. TiO2 Nanoparticles and Their Effects on Eukaryotic Cells: A Double-Edged Sword | MDPI [mdpi.com]

- 25. Oral Exposure to Titanium Dioxide E171 and Zinc Oxide Nanoparticles Induces Multi-Organ Damage in Rats: Role of Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Ingredient: A Toxicological Deep-Dive into Food-Grade Titanium Dioxide (E171)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Food-grade titanium dioxide (TiO2), designated as E171, has been a ubiquitous additive in the food and pharmaceutical industries for decades, prized for its whitening and opacifying properties. However, mounting scientific evidence has cast a shadow on its long-held status as biologically inert, prompting intense scrutiny from regulatory bodies and the scientific community. This technical guide provides a comprehensive overview of the current toxicological profile of food-grade TiO2, with a focus on its genotoxic potential and the underlying molecular mechanisms. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals navigating the complex safety landscape of this widely used additive.

Physicochemical Characteristics of Food-Grade TiO2 (E171)

Food-grade TiO2 is not a uniform entity. It exists as a polydisperse material, typically composed of aggregated and agglomerated primary particles. A crucial aspect of its toxicological assessment lies in its particle size distribution, as a significant fraction of these particles fall within the nanoscale (<100 nm).

| Parameter | Description | Reference |

| Primary Particle Size | The size of individual TiO2 crystals. Studies have shown that E171 contains a significant number of particles below 100 nm, with some reports indicating this fraction can be as high as 36% by number. | [1][2][3] |

| Crystal Structure | Primarily anatase, with some rutile forms also present. The anatase form is generally considered more chemically reactive and has been linked to greater toxicity in some studies. | [4] |

| Hydrodynamic Diameter | The effective diameter of the particles in a liquid medium. In aqueous solutions, TiO2 particles tend to agglomerate, forming larger secondary particles. | [4] |

| Surface Area | The total surface area per unit of mass. Nanoparticles possess a larger surface area-to-volume ratio, which can enhance their reactivity. | [2] |

| Zeta Potential | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. It influences the stability of the particle dispersion. | [2] |

In Vivo Toxicological Data

A substantial body of in vivo research has investigated the toxicological effects of food-grade TiO2 following oral administration in animal models. These studies have explored a range of endpoints, from general toxicity to carcinogenicity and reproductive effects.

| Study Type | Animal Model | Dosage | Key Findings | NOAEL/LOAEL | Reference |

| Sub-chronic Oral Toxicity (90-day) | Rats | 0, 10, 100, and 1,000 mg/kg bw/day | No dose-related changes in OECD test guideline-related endpoints. However, E171 penetrated stomach lining cells, and there were significant decreases in blood IgM and granulocyte-macrophage colony-stimulating factor levels. | NOAEL between 100 and 1,000 mg/kg bw/day | [2][5][6] |

| Chronic Oral Toxicity/Carcinogenicity | Rats | 25,000 or 50,000 ppm in diet for 103 weeks | No evidence of carcinogenicity. | - | |

| Reproductive and Developmental Toxicity (EOGRT) | Rats | Up to 1,000 mg/kg bw/day in diet | No evidence of adverse effects on reproduction or development. | NOAEL of 1,000 mg/kg bw/day | [7] |

| Genotoxicity (Comet Assay) | Rats | 250, 500, and 1000 mg/kg bw/day for 15 days | No induction of DNA strand breaks in liver cells. | - | [8] |

| Genotoxicity (Micronucleus Test) | Mice | 250, 500, and 1000 mg/kg bw/day for 15 days | No increase in the frequency of bone marrow micronuclei. | - | [8] |

| Oral Gavage (94 days) | SD Rats | Up to 50 mg/kg/day | Non-toxic dose determined to be 50 mg/kg/day. | NOAEL: 50 mg/kg/day | [9] |

In Vitro Toxicological Data

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying TiO2 toxicity. These studies often utilize various cell lines to model different organ systems.

| Cell Line | Assay | Concentration/Dose | Key Findings | IC50 | Reference |

| Human Embryonic Lung (HEL 299/An1) | MTT Assay | 0.9 to 400 μM for 24 and 48 h | Dose-dependent cytotoxicity and induction of oxidative DNA damage. | 25.93 μM (24h), 0.054 μM (48h) | [10] |

| Human Intestinal (Caco-2, HT-29) | Comet Assay | Above 73 μg/mL | Concentration-dependent increase in DNA tail formation, indicating DNA damage. | - | [4] |

| Human Intestinal (Caco-2) | Chromosomal Aberration Test | Not specified | Did not induce chromosomal aberrations. | - | [4] |

| Human Intestinal (Caco-2) | Micronucleus Assay | Not specified | Did not induce micronucleus formation. | - | [4] |

| Chinese Hamster Lung (V79) | Hprt Gene Mutation Assay | 25, 50, 100, and 200 μg/mL for 24 h | No gene mutations were observed. | - | [8] |

| Hepatocarcinoma (HepG2) | XTT Assay | 0-17000 ppm for 24 h | Dose-dependent cytotoxicity, with an IC50 of 2500 ppm. | 2500 ppm | [11] |

| Human Prostate Cancer (DU-145) | Not specified | Not specified | Cytotoxic activity observed. | 1.38 ± 0.79 μM (72h) | [12] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of toxicological findings. The following sections outline the core principles of key genotoxicity assays as described in OECD guidelines and relevant literature.

Nanoparticle Preparation and Characterization Workflow

A standardized approach to nanoparticle preparation and characterization is paramount for ensuring the reproducibility and comparability of toxicological studies.

In Vitro Cytotoxicity Assay Workflow (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Genotoxicity Assays

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA. The DNA is then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

General Protocol:

-

Cell Preparation: Isolate single cells from tissues or cell cultures.

-

Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a pre-coated slide.

-

Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to separate the damaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Scoring: Analyze the comets using a fluorescence microscope and specialized software to quantify DNA damage (e.g., % DNA in tail, tail length, Olive tail moment).

The micronucleus assay detects damage to chromosomes or the mitotic apparatus.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic exposure.

General Protocol (in vivo, bone marrow):

-

Animal Dosing: Administer the test substance (e.g., TiO2) to animals (typically rodents) via an appropriate route (e.g., oral gavage).

-

Bone Marrow Collection: Euthanize animals at appropriate time points and collect bone marrow from the femurs.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa).

-

Scoring: Microscopically score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.

This assay identifies agents that cause structural changes in chromosomes.

Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. Chromosomes are then visualized and scored for structural aberrations, such as breaks, gaps, and exchanges.

General Protocol (in vitro):

-

Cell Culture and Treatment: Culture appropriate mammalian cells and expose them to various concentrations of the test substance, with and without metabolic activation (S9 mix).

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.

-

Staining: Stain the chromosomes with a suitable stain (e.g., Giemsa).

-

Microscopic Analysis: Analyze a set number of metaphase spreads per concentration for the presence of chromosomal aberrations.

Signaling Pathways Implicated in TiO2 Toxicity

The toxic effects of titanium dioxide, particularly at the nanoscale, are often mediated by the induction of cellular stress and the subsequent activation of specific signaling pathways.

Oxidative Stress Signaling Pathway

A primary mechanism of TiO2-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in the inflammatory response, which can be triggered by TiO2-induced oxidative stress.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis, and can be activated by TiO2 exposure.

Conclusion

The toxicological profile of food-grade titanium dioxide is complex and multifaceted. While some studies, particularly older ones and those using larger particle sizes, suggest low toxicity, a growing body of evidence, especially concerning the nanoparticle fraction, indicates a potential for genotoxicity mediated primarily through oxidative stress. The conflicting opinions between regulatory agencies like EFSA and the FDA underscore the uncertainties and the need for further research. For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of the specific TiO2 material being used, coupled with the selection of appropriate and sensitive toxicological assays, is crucial for accurate risk assessment. The detailed methodologies and data presented in this guide aim to provide a solid foundation for navigating the intricate toxicological landscape of this common yet controversial food additive.

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. mdpi.com [mdpi.com]

- 5. cot.food.gov.uk [cot.food.gov.uk]

- 6. mdpi.com [mdpi.com]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. Genotoxicity assessment of food-grade titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the cytotoxic effect of titanium dioxide nanoparticles in human embryonic lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanomedicine-rj.com [nanomedicine-rj.com]

- 12. researchgate.net [researchgate.net]

The Bioavailability of Titanium Dioxide Nanoparticles from Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Titanium dioxide nanoparticles (TiO2 NPs), widely used as the food additive E171, have come under increasing scrutiny regarding their potential impact on human health.[1] A primary concern revolves around their bioavailability following oral ingestion and the subsequent potential for systemic exposure and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability of TiO2 NPs from food, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms. The oral and gastrointestinal tract are the initial points of contact, but systemic distribution is possible.[2] While the majority of ingested TiO2 NPs are excreted in the feces, a small but significant fraction can be absorbed.[3][4] This guide synthesizes findings from in vivo and in vitro studies to provide a detailed resource for professionals in research, science, and drug development.

Quantitative Analysis of Titanium Dioxide Nanoparticle Bioavailability

The bioavailability of TiO2 NPs is influenced by a multitude of factors including particle size, crystal structure, food matrix interactions, and the physiological state of the gastrointestinal tract.[5][6] The following tables summarize key quantitative findings from various studies to facilitate a comparative analysis.

Table 1: In Vivo Oral Bioavailability and Biodistribution of TiO2 NPs

| Animal Model | TiO2 NP Characteristics (Size, Form) | Dosing Regimen | Oral Bioavailability (%) | Key Organ Distribution | Reference |

| Rat (Sprague Dawley) | 18 nm, 30 nm, 87 nm | 12.5 mg/kg daily for 10 days | Not specified | Liver, spleen, lung, peritoneal tissues | [7] |

| Rat | Nano- and larger-sized particles | 5 mg/kg body weight | Not significant | Primarily excreted in feces | [4] |

| Rat | Food grade (f-TiO2) vs. general grade (g-TiO2) | Single oral dose | < 0.8% | Low systemic absorption, primarily fecal elimination | [8] |

| Human Volunteers | 15 nm, 100 nm, 5000 nm | Single oral dose | Not detected in serum | --- | [3] |

| Rat | 29 ± 9 nm | 0, 2, 10, 50 mg kg−1 daily for 30 days | Not specified | Interacted with gut microbiota | [9] |

Table 2: In Vitro Intestinal Permeability and Cellular Uptake of TiO2 NPs

| Cell Model | TiO2 NP Characteristics | Exposure Conditions (Dose, Time) | Key Findings | Reference |

| Caco-2/HT29-MTX | 30 nm | Acute (4 hours) and Chronic (5 days) | Chronic exposure decreased barrier function; decreased iron, zinc, and fatty acid transport.[7][10] | [7][10] |

| Caco-2 | Anatase (100 nm) vs. Rutile (50 nm) | Not specified | Anatase form showed reduced cell viability compared to rutile. | [5] |

| Caco-2 | < 200 µg/ml | 24 hours | No toxicity in differentiated cells; NPs pretreated with digestion fluids inhibited undifferentiated cell growth.[11] | [11] |

| Caco-2 | Not specified | Not specified | Virtually no translocation of TiO2 particles across the cell layer.[12] | [12] |

| Caco-2 | Food grade vs. general grade | Not specified | Intestinal transport primarily by M cells. | [8] |

| Caco-2 | Two different sizes | Not specified | Interactions with albumin or FBS reduced cytotoxicity, oxidative stress, and DNA damage.[13] | [13] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of nanoparticle bioavailability. This section outlines key experimental protocols cited in the literature.

In Vitro Simulated Digestion

This protocol simulates the physiological conditions of the gastrointestinal tract to assess the transformations TiO2 NPs undergo before potential absorption.

Objective: To evaluate the physicochemical changes of TiO2 NPs in a simulated oral, gastric, and intestinal environment, with and without a food matrix.

Materials:

-

Titanium dioxide nanoparticles (e.g., food-grade E171)

-

Standardized Food Matrix (SFM) - composition based on dietary guidelines (e.g., protein, fat, carbohydrates)[14]

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

Dynamic light scattering (DLS) for size measurement

-

Zeta potential analyzer

-

Transmission Electron Microscopy (TEM)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for dissolution analysis[15]

Procedure:

-

Preparation of TiO2 NP Suspensions: Disperse TiO2 NPs in deionized water and the Standardized Food Matrix (SFM).

-

Oral Phase: Mix the TiO2 NP suspension (with and without SFM) with Simulated Salivary Fluid (SSF) and incubate at 37°C with gentle agitation to simulate mastication.

-

Gastric Phase: Add Simulated Gastric Fluid (SGF) to the oral phase mixture, adjust pH to simulate stomach acidity, and incubate at 37°C with agitation.

-

Intestinal Phase: Add Simulated Intestinal Fluid (SIF) to the gastric phase mixture, adjust pH to simulate the small intestine, and continue incubation at 37°C with agitation.

-

Analysis: At the end of each phase, collect aliquots for analysis of:

-

Hydrodynamic Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).[6][16]

-

Zeta Potential: To assess surface charge and stability.

-

Morphology and Agglomeration State: Using Transmission Electron Microscopy (TEM).

-

Dissolution: Measure the concentration of ionic titanium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15]

-

Animal Biodistribution Study

In vivo studies in animal models provide crucial information on the systemic distribution and accumulation of nanoparticles.

Objective: To determine the tissue distribution and excretion kinetics of TiO2 NPs following oral administration in a rodent model.

Materials:

-

Laboratory animals (e.g., Sprague-Dawley rats)

-

TiO2 NP suspension for oral gavage

-

Metabolic cages for separate collection of urine and feces

-

Surgical instruments for tissue collection

-

Analytical instrumentation for TiO2 quantification in biological matrices (e.g., ICP-MS)

Procedure:

-

Animal Acclimation and Dosing: Acclimate animals to laboratory conditions. Administer a single or repeated oral dose of the TiO2 NP suspension via gavage. [4][7]2. Sample Collection: House animals in metabolic cages to collect urine and feces at specified time intervals (e.g., 24, 48, 72, 96 hours).

-

Tissue Harvesting: At the end of the study period, euthanize the animals and collect major organs (liver, spleen, kidneys, lungs, brain, etc.) and blood samples.

-

Sample Preparation: Homogenize tissue samples and digest them using appropriate acid mixtures (e.g., nitric acid and hydrofluoric acid) in a closed-vessel microwave system. [15]5. Quantification: Determine the titanium concentration in the digested tissues, urine, and feces using ICP-MS.

-

Data Analysis: Calculate the percentage of the administered dose found in each organ and in the excreta to determine the biodistribution profile and excretion pathways.

Toxicological Signaling Pathways

Exposure to TiO2 NPs can trigger various cellular responses, primarily mediated by oxidative stress and inflammatory signaling.

Oxidative Stress and Inflammatory Response

A common mechanism of TiO2 NP-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent inflammation. [5][7][10] Key Events:

-

Cellular Uptake/Interaction: TiO2 NPs interact with or are taken up by intestinal epithelial cells.

-

ROS Generation: The nanoparticles induce the production of ROS, such as superoxide (B77818) anions and hydroxyl radicals. [17]3. Oxidative Damage: ROS can damage cellular components, including lipids, proteins, and DNA.

-

Activation of Inflammatory Pathways: Oxidative stress activates transcription factors like NF-κB.

-

Pro-inflammatory Cytokine Production: Activated NF-κB leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-8), propagating an inflammatory response. [18] Signaling Pathway Diagram:

Regulatory Context

The regulatory landscape for TiO2 as a food additive is evolving. In 2022, the European Food Safety Authority (EFSA) concluded that E171 could no longer be considered safe as a food additive, leading to a ban in the European Union. [19][20][21]This decision was based on uncertainties regarding the potential genotoxicity of TiO2 nanoparticles. [20]However, other regulatory bodies, including the US Food and Drug Administration (FDA), have maintained that the available evidence does not demonstrate safety concerns. [21]This divergence in regulatory stances underscores the need for continued research in this area.

Conclusion

The bioavailability of titanium dioxide nanoparticles from food is a complex issue with significant implications for public health and regulatory policy. While oral absorption is generally low, the potential for accumulation and long-term effects warrants further investigation. [3][8]The data and protocols presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to better understand and mitigate the potential risks associated with TiO2 NP ingestion. Standardized methodologies and a deeper understanding of the underlying toxicological pathways are essential for accurate risk assessment and the development of safe and effective products.

References

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Titanium Dioxide Nanoparticle Ingestion Alters Nutrient Absorption in an In Vitro Model of the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of oral exposure to titanium dioxide nanoparticles on gut microbiota and gut-associated metabolism in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Titanium Dioxide Nanoparticle Ingestion Alters Nutrient Absorption in an In Vitro Model of the Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human in vivo and in vitro studies on gastrointestinal absorption of titanium dioxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Influences of a standardized food matrix and gastrointestinal fluids on the physicochemical properties of titanium dioxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicological Consequences of Titanium Dioxide Nanoparticles (TiO2NPs) and Their Jeopardy to Human Population - PMC [pmc.ncbi.nlm.nih.gov]

- 18. meddocsonline.org [meddocsonline.org]

- 19. VeilleNanos - The ban on TiO2 (E171) in food [veillenanos.fr]

- 20. Titanium dioxide: E171 no longer considered safe when used as a food additive | EFSA [efsa.europa.eu]

- 21. nsf.org [nsf.org]

A Technical Guide to the Historical Use of Titanium Dioxide (E171) in Consumer Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium dioxide (TiO2), designated as E171 in Europe when used as a food additive, is a naturally occurring inorganic mineral that has been widely utilized across various consumer product industries for over a century.[1][2] Its primary function stems from its exceptional light-scattering properties, making it a highly effective white pigment and opacifier.[3][4] First commercially produced in the early 20th century, its use in consumer goods saw a significant increase after the Second World War.[1][2] This guide provides an in-depth technical overview of the historical application of E171 in food, pharmaceuticals, and cosmetics, with a focus on quantitative usage data, experimental methodologies for its detection and analysis, and the biological signaling pathways affected by its consumption.

The use of E171 in food products has a long history, with approvals from regulatory bodies such as the U.S. Food and Drug Administration (FDA) in 1966 and the European Union in 1969.[4][5] However, growing concerns about the potential health risks associated with the nanoparticle fraction of E171 have led to increased scrutiny and regulatory changes, culminating in a ban on its use as a food additive in the European Union in 2022.[2][6] This guide will delve into the scientific evidence that prompted these changes, providing a valuable resource for researchers and professionals in related fields.

Quantitative Data on E171 Usage

The quantification of E171 in consumer products has been a key aspect of regulatory oversight and scientific research. The following tables summarize available data on the prevalence and concentration of titanium dioxide in various consumer goods.

Table 1: Regulatory Limits and Observed Concentrations of E171 in Food Products

| Region/Country | Regulatory Limit/Guideline | Product Category | Observed Concentration/Use | Year(s) of Data | Reference |

| USA | Not to exceed 1% of the food weight | General Food Products | - | 1966 | [5] |

| EU | No maximum level specified (Quantum Satis) | General Food Products | - | Pre-2022 | [4] |

| Slovenia | - | All Food Categories | 3.6% of products contained TiO2 | 2017 | [5][7] |

| Slovenia | - | All Food Categories | 1.8% of products contained TiO2 | 2020 | [5][7] |

| Slovenia | - | Chewing Gum | 70.3% of products contained TiO2 | 2017 | [5][8] |

| Slovenia | - | Chewing Gum | 24.6% of products contained TiO2 | 2020 | [5][8] |

| Various | - | Chewing Gum, Candies, Puddings | Higher concentrations typically found | - | [2] |

| Various | - | Coffee Cream, Yogurt Snack, Candy | 0.015% to 0.462% | - | [9][10] |

Table 2: Estimated Oral Intake of Titanium Dioxide (E171)

| Region | Age Group | Mean Oral Intake (mg/kg body weight/day) | Reference |

| EU, North America, East Asia | All Ages | 0.045 to 10.5 | [11][12] |

| EU, North America, East Asia | Lifelong Weighted Average | 1.43 | [11][12] |

| EU, North America, East Asia | Children (3-9 years) vs. Adults (18-64 years) | Higher exposure in children | [11][12] |

Experimental Protocols

The detection and characterization of E171, particularly its nanoparticle fraction, in complex matrices such as food and cosmetics require sophisticated analytical techniques. Furthermore, assessing its potential genotoxicity involves specific in vitro assays.

Quantification and Characterization of TiO2 Nanoparticles

a) Single-Particle Inductively Coupled Plasma-Mass Spectrometry (spICP-MS)

This technique allows for the detection and quantification of individual nanoparticles and the determination of their size distribution.

-

Sample Preparation (Food Matrix):

-

Accurately weigh a homogenized sample of the food product.

-

Perform an enzymatic digestion to break down the organic matrix. A common method involves using enzymes like amylase and protease in a buffered solution.

-

Alternatively, for simpler matrices, dilute the sample in a suitable solvent (e.g., deionized water) with a surfactant to prevent agglomeration.

-

Further dilute the sample to achieve a particle concentration suitable for single-particle detection (typically 1000-2000 particles per minute).[13]

-

-

Instrumental Analysis:

-

Introduce the prepared sample suspension into the ICP-MS system.

-

Monitor the titanium isotope (e.g., 48Ti). The instrument measures bursts of ions generated from individual nanoparticles.[14]

-

The frequency of these bursts provides the particle number concentration, and the intensity of each burst is proportional to the mass of the nanoparticle, from which the size can be calculated assuming a spherical shape.

-

Use a dissolved titanium standard to calibrate the instrument's response.[13]

-

b) Transmission Electron Microscopy (TEM)

TEM provides direct visualization of nanoparticles, allowing for the determination of their size, shape, and state of agglomeration.

-

Sample Preparation (Cosmetics):

-

Disperse a small amount of the cosmetic product in a suitable solvent like ethanol.[15][16]

-

Vortex the suspension to ensure homogeneity.

-

Deposit a drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).[15][16]

-

Allow the solvent to evaporate, leaving the nanoparticles on the grid.

-

-

Imaging and Analysis:

-

Introduce the prepared grid into the TEM.

-

Acquire images at various magnifications to visualize the nanoparticles.

-

Use image analysis software to measure the dimensions of a statistically significant number of individual particles to determine the size distribution.

-

Energy-Dispersive X-ray Spectroscopy (EDX) can be coupled with TEM to confirm the elemental composition of the observed particles.[15]

-

Genotoxicity Assessment: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human intestinal Caco-2 cells).

-

Expose the cells to various concentrations of E171 for a defined period.

-

-

Slide Preparation and Lysis:

-

Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.[17][18]

-

Immerse the slides in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and histones, leaving the DNA as a nucleoid.[19][20]

-

-

Electrophoresis and Staining:

-

Place the slides in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA.[20]

-

Apply an electric field. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."[17][18]

-

Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).[20]

-

-

Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the amount of DNA in the tail relative to the head, which is a measure of the extent of DNA damage.[17]

-

Signaling Pathways and Biological Effects

Exposure to E171, particularly the nanoparticle fraction, has been shown to induce a range of cellular responses, primarily linked to oxidative stress, inflammation, and genotoxicity.

Oxidative Stress and Inflammatory Response

The induction of reactive oxygen species (ROS) is a key initiating event in E171-induced toxicity.

-

Mechanism:

-

Titanium dioxide nanoparticles can generate ROS through their photocatalytic activity or by interacting with cellular components like mitochondria.

-

This leads to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed.

-

Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA.

-

Damaged molecules and the presence of nanoparticles can activate inflammatory signaling pathways.

-

-

Signaling Pathway Diagram:

E171-induced oxidative stress and inflammation pathway.

Genotoxicity and Apoptosis

The genotoxic potential of E171 is a primary concern that led to its ban in the EU. DNA damage can trigger cell cycle arrest and apoptosis (programmed cell death).

-

Mechanism:

-

ROS generated by E171 can directly damage DNA, causing strand breaks and oxidative lesions.

-

If the DNA damage is extensive and cannot be repaired, it can lead to mutations and genomic instability.

-

The p53 tumor suppressor protein is a key sensor of DNA damage. Upon activation, p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis.

-

Apoptosis is executed through the activation of caspases, a family of proteases that dismantle the cell.

-

-

Signaling Pathway Diagram:

Pathway of E171-induced genotoxicity and apoptosis.

Conclusion

The historical use of E171 in consumer products is a compelling case study in the evolving understanding of the safety of food additives and nanomaterials. While titanium dioxide has a long history of use as a white pigment, concerns over the nano-sized fraction have led to significant regulatory changes in some parts of the world. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context, analytical methodologies, and biological effects of E171 is crucial for informing future research, product development, and risk assessment. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. pqri.org [pqri.org]

- 5. Use of Food Additive Titanium Dioxide (E171) before the Introduction of Regulatory Restrictions Due to Concern for Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Titanium dioxide: E171 no longer considered safe when used as a food additive | EFSA [efsa.europa.eu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. An ICP-MS-Based Analytical Strategy for Assessing Compliance with the Ban of E 171 as a Food Additive on the EU Market - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Analysis of titanium dioxide and zinc oxide nanoparticles in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Analysis of titanium dioxide and zinc oxide nanoparticles in cosmetics" by P.-J. Lu, S.-C. Huang et al. [jfda-online.com]

- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 18. researchgate.net [researchgate.net]

- 19. 21stcenturypathology.com [21stcenturypathology.com]

- 20. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Global Regulatory Landscape of Titanium Dioxide as a Food Additive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The regulatory status of titanium dioxide (TiO₂), a widely used white pigment in food products, is currently a subject of intense international debate. While the European Union has banned its use as a food additive (E171) due to unresolved safety concerns, particularly regarding genotoxicity, other major regulatory bodies, including the U.S. Food and Drug Administration (FDA), Health Canada, and Food Standards Australia New Zealand (FSANZ), maintain that current evidence supports its safety under specified conditions. This technical guide provides an in-depth analysis of the global regulatory positions, a summary of key toxicological data, detailed methodologies of pivotal experimental studies, and an exploration of the biochemical pathways implicated in titanium dioxide's potential biological effects.

Global Regulatory Standing: A Divergent Outlook

The international regulatory landscape for titanium dioxide in food is marked by a significant divergence of opinion, primarily stemming from differing interpretations of the available scientific evidence, especially concerning the nanoparticle fraction of food-grade TiO₂.

The European Union's Precautionary Stance

In 2021, the European Food Safety Authority (EFSA) concluded that titanium dioxide could no longer be considered safe as a food additive.[1][2][3] This decision was based on the inability to rule out concerns regarding genotoxicity after the consumption of TiO₂ particles.[1][2][3] The main points of EFSA's opinion were:

-

Genotoxicity Concerns: EFSA's panel could not exclude the possibility that TiO₂ particles, particularly the nano-sized fraction, could lead to DNA damage.[1][2]

-

No Safe Daily Intake: Consequently, EFSA was unable to establish an Acceptable Daily Intake (ADI) for E171.[1][4]

-

EU Ban: This scientific opinion led to the European Commission banning the use of titanium dioxide in food products, with the regulation coming into full effect in August 2022.[5]

The United States FDA's Position: Continued Acceptance

The U.S. FDA continues to permit the use of titanium dioxide as a color additive in food, provided that the amount does not exceed 1% by weight of the food.[4][6][7] The FDA's stance is supported by the following points:

-

Review of EFSA's Opinion: The FDA has reviewed EFSA's 2021 opinion but has raised concerns that some of the genotoxicity tests considered by EFSA used materials not representative of food-grade TiO₂ and involved routes of administration not relevant to dietary exposure.[7]

-

No Demonstrated Safety Concerns: The FDA maintains that the available safety studies do not demonstrate safety concerns connected to the use of titanium dioxide as a color additive.[7]

-

Petition Under Review: A color additive petition requesting the revocation of the approval for TiO₂ in food is currently under review by the FDA.[6]

Consensus from Other Major Regulatory Bodies

Other prominent international regulatory agencies have aligned with the FDA's assessment, concluding that there is insufficient evidence to warrant a ban on titanium dioxide in food.

-

Health Canada: A comprehensive review by Health Canada's Food Directorate found no conclusive scientific evidence that food-grade TiO₂ is a concern for human health.[8][9][10] Their review noted that many studies raising concerns used forms of TiO₂ with different properties than those used in food.[9]

-

Food Standards Australia New Zealand (FSANZ): FSANZ also concluded that there is currently no evidence to suggest that dietary exposure to food-grade titanium dioxide is a concern for human health.[5][11][12]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): In its most recent evaluation in 2023, JECFA reaffirmed the Acceptable Daily Intake (ADI) for titanium dioxide as "not specified," indicating a very low level of concern based on the available data.[11][13][14]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies and regulatory limits for titanium dioxide as a food additive.

Table 1: Acceptable Daily Intake (ADI) and Concentration Limits

| Regulatory Body/Organization | Acceptable Daily Intake (ADI) | Concentration Limit in Food | Reference(s) |

| JECFA (FAO/WHO) | Not Specified | Good Manufacturing Practice (GMP) | [11][13][14] |

| FDA (USA) | Not Established | ≤ 1% by weight | [4][6][7] |

| EFSA (EU) | Not Established (as of 2021) | Banned in food | [1][2][4] |

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Oral Toxicity Studies

| Study Type | Species | NOAEL | Key Findings | Reference(s) |

| Extended One-Generation Reproductive Toxicity Study (EOGRTS) | Rat | 1000 mg/kg bw/day | No adverse effects on reproduction, development, or general toxicity. | [4][15] |

| 90-day Oral Toxicity | Rat | 100 - 1000 mg/kg bw/day | No dose-related changes in OECD test guideline-related endpoints. | [16][17] |

| Chronic/Carcinogenicity Bioassay | Rat | 2250 mg/kg bw/day | Not carcinogenic in rats. | [18] |

| Chronic/Carcinogenicity Bioassay | Mouse | 15,000 mg/kg bw/day | No evidence of cancer or other adverse effects. | [13] |

| Short-term Oral Toxicity | Rat | 5,000 mg/kg bw/day | No adverse effects observed. | [13] |

Methodologies of Key Toxicological Studies

The safety assessment of titanium dioxide relies on a battery of standardized toxicological studies. Below are overviews of the methodologies for key experiments.

Oral Toxicity Studies (OECD Guidelines 401, 420, 423, 425)

These studies are designed to determine the adverse effects of a substance after oral administration.

-

Principle: A substance is administered orally in graduated doses to several groups of experimental animals (typically rodents).

-

Procedure:

-

Animal Selection: Healthy, young adult animals of a commonly used laboratory strain are used.

-

Dose Administration: The test substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a specified period (typically 14 days for acute studies).

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoints: The primary endpoint for acute studies is the LD50 (the dose that is lethal to 50% of the test animals). For sub-acute, sub-chronic, and chronic studies, the No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vivo Mammalian Alkaline Comet Assay (OECD Guideline 489)

This assay is used to detect DNA strand breaks in cells from various tissues of animals exposed to a test substance.

-

Principle: Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis at a high pH. Damaged DNA (containing strand breaks) migrates further from the nucleus, creating a "comet" shape.

-

Procedure:

-

Animal Dosing: Animals (usually rodents) are dosed with the test substance, typically for two or more consecutive days.

-

Tissue Collection: At a specified time after the last dose, tissues of interest are collected.

-

Cell Preparation: Single-cell suspensions are prepared from the tissues.

-

Slide Preparation and Lysis: Cells are embedded in agarose on slides and then lysed.

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer.

-

Scoring: The comets are visualized using a fluorescent microscope and scored using image analysis software to quantify the extent of DNA damage.

-

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause chromosomal damage or disruption of the mitotic apparatus.

-

Principle: Cells in culture are exposed to a test substance. After exposure, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

-

Procedure:

-

Cell Culture and Treatment: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and treated with various concentrations of the test substance.

-

Cytokinesis Block (Optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have undergone one round of mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: The frequency of micronucleated cells is determined by microscopic examination.

-

Extended One-Generation Reproductive Toxicity Study (EOGRTS; OECD Guideline 443)

This comprehensive study evaluates the effects of a substance on all stages of the reproductive cycle and on the development of the offspring.

-

Principle: Male and female animals (P generation) are exposed to the test substance before mating, during mating, gestation, and lactation. The F1 offspring are also exposed from weaning into adulthood.

-

Procedure:

-

Parental (P) Generation Dosing: Dosing of P generation animals begins before mating and continues throughout the study.

-

Mating and Gestation: P animals are mated, and females are allowed to litter and nurse their pups.

-

F1 Generation Selection and Dosing: F1 pups are selected at weaning and assigned to different cohorts for further testing. Dosing of the F1 generation continues.

-

Endpoints: A wide range of endpoints are assessed in both the P and F1 generations, including reproductive performance, fertility, developmental toxicity, neurotoxicity, and immunotoxicity.

-

Carcinogenicity Bioassay (NTP TR-175 Protocol)

These long-term studies are designed to assess the carcinogenic potential of a substance.

-

Principle: Animals are exposed to the test substance for the majority of their lifespan.

-

Procedure:

-

Animal Selection and Dosing: Groups of animals (typically rats and mice of both sexes) are administered the test substance in their feed at different dose levels for an extended period (e.g., 103 weeks).

-

Observation: Animals are observed for clinical signs of toxicity and the development of tumors.

-

Pathology: At the end of the study, a complete histopathological examination is performed on all animals.

-

-

Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Genotoxicity

The concern over the genotoxicity of titanium dioxide nanoparticles is primarily linked to the induction of oxidative stress. Several signaling pathways have been implicated in this process.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Titanium dioxide nanoparticles have been shown to induce the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. This can occur through various mechanisms, including interactions with cellular components and the photocatalytic activity of TiO₂ under certain conditions.

Caption: TiO₂ nanoparticle-induced oxidative stress pathway.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its activation by TiO₂ nanoparticles can lead to the production of pro-inflammatory cytokines.

Caption: Activation of the NLRP3 inflammasome by TiO₂ nanoparticles.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and immune responses. Oxidative stress induced by TiO₂ nanoparticles can activate this pathway.

Caption: NF-κB signaling pathway activation by ROS.

Conclusion

The regulatory status of titanium dioxide as a food additive remains a complex and evolving issue. While the European Union has adopted a precautionary approach and banned its use, other major global regulators, including the FDA, Health Canada, and FSANZ, have not found sufficient evidence to support such a measure. Their assessments often highlight the need to consider the specific properties of food-grade titanium dioxide and the relevance of experimental conditions to human dietary exposure. For researchers, scientists, and drug development professionals, it is crucial to stay informed about the ongoing scientific discourse and the differing regulatory interpretations. A thorough understanding of the toxicological data, the methodologies of key safety studies, and the potential biochemical mechanisms of action is essential for navigating this challenging regulatory landscape and for making informed decisions regarding the use of titanium dioxide in food and pharmaceutical products.

References

- 1. P38-Nrf-2 signaling pathway of oxidative stress in mice caused by nanoparticulate TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. laboratuar.com [laboratuar.com]

- 4. Signaling pathway of inflammatory responses in the mouse liver caused by TiO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

- 9. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Adverse Outcome Pathways Associated with the Ingestion of Titanium Dioxide Nanoparticles—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 15. The induction of maturation on dendritic cells by TiO2 and Fe(3)O(4)@TiO(2) nanoparticles via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Guidance Document for the Extended One-Generation Reproduction Toxicity Study (OECD Test Guideline 443) (EOGRT) - ECETOC [ecetoc.org]

- 18. researchgate.net [researchgate.net]

Early Studies on Titanium Dioxide (E171) and Colorectal Cancer Initiation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The food additive E171, comprised of titanium dioxide (TiO2) nanoparticles, has come under scrutiny for its potential role in colorectal cancer (CRC) initiation and progression. This technical guide provides an in-depth analysis of early key studies that have investigated the biological effects of E171 on the colon. It summarizes critical quantitative data, details experimental methodologies, and visualizes the proposed molecular pathways and study designs. The evidence presented herein points towards E171's capacity to induce gut microbiota dysbiosis, promote inflammation, and potentially initiate and promote colorectal carcinogenesis, although some findings show statistically nonsignificant increases in tumor formation.[1][2][3][4] This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Introduction

Titanium dioxide (TiO2) is a widely used white pigment, and in its food-grade form, E171, it is found in a vast array of consumer products, including processed foods and pharmaceuticals.[2] E171 is of particular interest due to its nanoparticle fraction (particles <100 nm), which has been shown to cross the intestinal barrier and interact with biological systems.[5] Concerns have been raised about the potential health risks associated with chronic oral exposure to E171, with a growing body of research focusing on its impact on the gastrointestinal tract. Early studies have suggested a link between E171 consumption and the initiation and promotion of colorectal cancer, one of the leading causes of cancer-related mortality worldwide.[5][6][7] This whitepaper will delve into the foundational research that has shaped our current understanding of E171's role in colorectal carcinogenesis.

Quantitative Data Summary

The following tables summarize key quantitative findings from seminal in vivo and in vitro studies on the effects of E171 on colorectal cancer models.

Table 1: Summary of In Vivo Studies on E171 and Colorectal Tumorigenesis

| Study Model | E171 Dose | Duration | Key Quantitative Findings | Reference |

| Apc-knockout transgenic mice | 5 mg/kg bw/day | 9 weeks | Statistically nonsignificant increase in the number of colorectal tumors and the number of mice with tumors.[1][3] | [Bischoff et al., 2022][1][3][6] |

| Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) induced colitis-associated cancer in BALB/c mice | 5 mg/kg bw/day | 10 weeks | Enhanced tumor formation in the distal colon of the CAC+E171 group, as measured by tumor progression markers.[7] | [Urrutia-Ortega et al., 2016][7][8] |

| AOM/DSS induced colitis-associated cancer in mice | Dietary E171 | - | Accelerated colitis-associated cancer development and exacerbated inflammatory responses.[4] | [Li et al., 2025][4] |

| Rat model | 10 mg/kg bw/day | 7 days | Spontaneously induced preneoplastic lesions in the colon of 40% of exposed animals.[5] | [Bettini et al., 2017][5] |

Table 2: Summary of In Vitro Studies on E171 and Colon Cancer Cell Lines

| Cell Line | E171/TiO2 NP Concentration | Exposure Time | Key Quantitative Findings | Reference |

| Caco-2 | 60–600 µg/mL | 72 hours | Decrease in cell proliferation caused by three different TiO2 substances.[9] Deterioration of metabolic activity at 300 and 600 µg/mL.[9] | [Ziemska et al., 2024][9][10] |

| HCT-116 | - | 72 hours | E171 IC50: 3.45 mg/L | [Merra et al., 2023][11][12][13] |

| Caco-2 | - | 72 hours | E171 IC50: 1.88 mg/L | [Merra et al., 2023][11][12][13] |

| HCT-116 | - | 72 hours | TiO2-NPs (60 nm) IC50: 41.1 mg/L | [Merra et al., 2023][11][12][13] |

| Caco-2 | - | 72 hours | TiO2-NPs (60 nm) IC50: 14.3 mg/L | [Merra et al., 2023][11][12][13] |

| HT29 | 50 and 400 µg/ml | 48 hours | Approximately 20-30% decrease in viability.[14] | [Gholinejad et al., 2020][14] |

| HT29 | 50 and 100 µg/ml | 24 hours | Significant cytotoxicity observed.[15] | [Kermanshahi et al., 2019][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early studies on E171 and colorectal cancer.

In Vivo Spontaneous Tumorigenesis Model

-

Study Objective: To investigate the effects of E171 on colorectal cancer development in a genetically susceptible mouse model.[3][6]

-

Animal Model: Transgenic mice with an Apc-gene-knockout, created using the Cre-LoxP system, which spontaneously develop colorectal tumors.[1][3]

-

E171 Administration:

-

Endpoint Analysis:

-

Tumor Assessment: The number and size of colorectal tumors were determined.[1][6]

-

Histopathology: Colon tissues were fixed, sectioned, and stained for histopathological analysis of adenocarcinomas, epithelial cell hyperplasia, and cell infiltration.[1][6]

-

Gene Expression Analysis: Whole-genome mRNA analysis was performed on colon specimens to identify differentially expressed genes and modulated pathways.[1][6]

-

In Vitro Colon Cancer Cell Line Assays

-

Study Objective: To assess the potential toxicity, pro-inflammatory activity, and genotoxicity of E171 on human colon cancer cells.[9]

-

Cell Lines: Caco-2 and HCT-116 human colon adenocarcinoma cell lines.[9][11][12][13]

-

E171 Preparation and Exposure:

-

Endpoint Assays:

-

Cytotoxicity/Proliferation: XTT and MTT assays were used to measure cell viability and proliferation.[9][11][12][13]

-

Metabolic Activity: ATP assay was performed to assess cellular metabolic activity.[9]

-

Membrane Integrity: Lactate dehydrogenase (LDH) release assay was conducted to evaluate cell membrane damage.[9]

-

Inflammatory Response: The release of pro-inflammatory cytokines, such as IL-1β and TNF-α, was quantified using ELISA.[9][10]

-

Genotoxicity: DNA damage was assessed, although specific assays like the Comet assay were not detailed in all summaries.[11][12][13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the literature.

Proposed Mechanisms of E171-Induced Colorectal Cancer Initiation

References

- 1. researchgate.net [researchgate.net]

- 2. Common food additive found to effect gut microbiota - The University of Sydney [sydney.edu.au]

- 3. The Effects of the Food Additive Titanium Dioxide (E171) on Tumor Formation and Gene Expression in the Colon of a Transgenic Mouse Model for Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary titanium dioxide particles (E171) promote colitis-associated colorectal cancer development in mice through macrophage-derived S100A8/S100A9 secretion mediated by NLRP3/Caspase 1/GSDMD pathway [cjnmcpu.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. The Effects of the Food Additive Titanium Dioxide (E171) on Tumor Formation and Gene Expression in the Colon of a Transgenic Mouse Model for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scilit.com [scilit.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. DNA Damage and Apoptosis as In-Vitro Effect Biomarkers of Titanium Dioxide Nanoparticles (TiO2-NPs) and the Food Additive E171 Toxicity in Colon Cancer Cells: HCT-116 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bio-Effects of TiO2 Nanoparticles on Human Colorectal Cancer and Umbilical Vein Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxic Effects of Titanium Dioxide Nanoparticles on Colon Cancer Cell Line (HT29) and Analysis of Caspase-3 and 9 Gene Expression Using Real Time PCR and Flow Cytometry - Iranian South Medical Journal [ismj.bpums.ac.ir]

Methodological & Application

Detecting E171 Nanoparticles in Biological Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and characterization of E171 (titanium dioxide, TiO2) nanoparticles in biological tissues. The methodologies outlined are based on established analytical techniques and are intended to guide researchers in academia and industry.

Introduction

Titanium dioxide (TiO2), in its food-grade form known as E171, has been widely used as a whitening and brightening agent in various consumer products, including food and pharmaceuticals.[1][2][3] E171 consists of a fraction of TiO2 particles in the nano-size range (less than 100 nm), which has raised concerns about its potential biological effects and accumulation in tissues.[4][5][6] Accurate detection and characterization of these nanoparticles in biological matrices are crucial for toxicological studies and regulatory assessment.[7][8] This document details several key methodologies for this purpose.

Analytical Techniques for E171 Detection

Several advanced analytical techniques can be employed for the detection and characterization of TiO2 nanoparticles in biological tissues. The choice of method depends on the specific research question, whether it is quantification of total titanium, visualization of particles within tissues, or characterization of particle size and distribution. The most prominent techniques include:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and its specialized forms, such as Single Particle ICP-MS (sp-ICP-MS).[1][9][10]

-

Electron Microscopy (EM) , including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDX).[4][11][12]

Section 1: Quantification of Total Titanium by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for quantifying the total titanium content in a biological sample, providing an indication of TiO2 nanoparticle exposure.[17]

Experimental Protocol: Microwave Digestion and ICP-MS Analysis

This protocol describes the acid digestion of biological tissues for the subsequent determination of total titanium concentration using ICP-MS.[7][8]

1. Sample Preparation (Homogenization):

- Excise biological tissues (e.g., liver, kidney, spleen) and remove any extraneous materials like blood vessels.[7]

- Homogenize the tissue samples to obtain a uniform matrix.[7]

- For recovery studies, a known concentration of a well-characterized E171 reference material can be spiked into a pre-tested, E171-free tissue homogenate.[1]

2. Microwave-Assisted Acid Digestion:

- Accurately weigh approximately 0.2-0.5 g of the homogenized tissue into a clean microwave digestion vessel.

- Add a mixture of high-purity acids. A common mixture is 3 mL of nitric acid (HNO3) and 0.4 mL of hydrofluoric acid (HF).[7][8] Caution: HF is highly corrosive and requires special handling procedures.

- Seal the vessels and place them in the microwave digestion system.

- Ramp the temperature to approximately 200°C over 15 minutes and hold for 20 minutes. Power settings should be optimized based on the microwave system used.[8]

- After cooling, carefully open the vessels in a fume hood.

- Dilute the digested solution to a final volume (e.g., 50 mL) with deionized water.

3. ICP-MS Analysis:

- Prepare a series of titanium calibration standards from a certified stock solution.

- Aspirate the diluted samples and standards into the ICP-MS.

- Monitor the appropriate titanium isotopes (e.g., 48Ti). The use of a collision/reaction cell (CCT) mode can help to minimize polyatomic interferences, especially at low concentrations.[7][8]

- Quantify the total titanium concentration in the samples based on the calibration curve.

Data Presentation: Quantitative ICP-MS Data

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.10 mg/kg | [7] |

| Digestion Recovery Rate | Comparable to fusion methods | [7] |

Workflow Diagram

Section 2: Single Particle Inductively Coupled Plasma - Mass Spectrometry (sp-ICP-MS)

sp-ICP-MS is a powerful technique that can detect and count individual nanoparticles and determine their size distribution in a liquid suspension.[1]

Experimental Protocol: sp-ICP-MS for TiO2 Nanoparticle Analysis

This protocol outlines the extraction and analysis of TiO2 nanoparticles from biological tissues using sp-ICP-MS.

1. Nanoparticle Extraction:

- Homogenize the biological tissue as described in the ICP-MS protocol.

- Suspend a known weight of the homogenate in a suitable extraction solution. A solution of 0.1% (w/v) sodium dodecyl sulphate (SDS) can be used to aid in the dispersion of nanoparticles.[9][11]

- Use bath sonication followed by indirect sonication (e.g., using a Vial tweeter) to disperse the nanoparticles and break up agglomerates.[1]

- Dilute the suspension with ultrapure water to achieve a particle concentration suitable for sp-ICP-MS analysis (typically aiming for ~1000 particle signals per acquisition).[9][11]

2. sp-ICP-MS Analysis:

- Introduce the diluted sample suspension into the sp-ICP-MS system. A high-efficiency sample introduction system can improve the detection of smaller nanoparticles.[9][10]

- The instrument measures the mass of titanium in each individual particle event as it enters the plasma.

- Set the dwell time to be short enough to resolve individual particle events (e.g., in the millisecond range).[18]

- Calibrate the instrument using ionic titanium standards for mass quantification and well-characterized TiO2 nanoparticle standards for sizing.

- The instrument software processes the time-resolved signal to distinguish between dissolved titanium and nanoparticle events.

- The data provides information on particle number concentration and a mass-based size distribution of the TiO2 nanoparticles.

Data Presentation: Quantitative sp-ICP-MS Data

| Parameter | Value | Reference |

| Limit of Detection (Size) | ~12 nm (with high-efficiency introduction) | [9][10] |

| Typical Particle Size Range | 30-350 nm in E171 | [4] |

| Particle Concentration Range | 10^10 to 10^14 particles/kg in foodstuffs | [9][11] |

Workflow Diagram

Section 3: Visualization by Electron Microscopy (TEM/SEM) with EDX

Electron microscopy provides high-resolution images of nanoparticles, allowing for the visualization of their morphology, aggregation state, and localization within cells and tissues.[11][12][19] EDX analysis confirms the elemental composition of the observed particles.[11]

Experimental Protocol: TEM/SEM-EDX for TiO2 Nanoparticle Visualization

This protocol describes the preparation of biological tissues for TEM and SEM analysis.

1. Sample Fixation and Embedding: